molecular formula C11H12FN3 B3208459 1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine CAS No. 1049988-71-7

1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine

Cat. No.: B3208459
CAS No.: 1049988-71-7
M. Wt: 205.23 g/mol
InChI Key: HCVXCUZUZSTSEE-UHFFFAOYSA-N
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Description

1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine is a chemical compound characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further linked to an ethanamine moiety

Preparation Methods

The synthesis of 1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Ethanamine Moiety: The final step involves the alkylation of the pyrazole ring with an ethanamine derivative under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where nucleophiles replace the fluorine atom under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting neurological disorders.

    Biological Research: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(1-(2-Fluorophenyl)-1H-pyrazol-4-yl)ethanamine include:

    1-(2-Fluorophenyl)methanamine: This compound shares the fluorophenyl group but lacks the pyrazole ring, resulting in different chemical properties and biological activities.

    2-Fluorophenethylamine: Similar in structure but with an ethylamine chain instead of the pyrazole ring, leading to variations in its reactivity and applications.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity not observed in its simpler analogs.

Properties

IUPAC Name

1-[1-(2-fluorophenyl)pyrazol-4-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-8(13)9-6-14-15(7-9)11-5-3-2-4-10(11)12/h2-8H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVXCUZUZSTSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C2=CC=CC=C2F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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